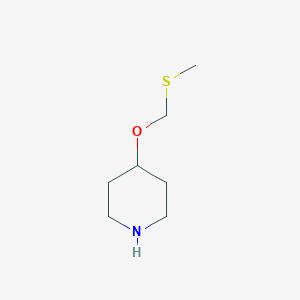

4-(Methylthiomethoxy)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NOS |

|---|---|

Molecular Weight |

161.27 g/mol |

IUPAC Name |

4-(methylsulfanylmethoxy)piperidine |

InChI |

InChI=1S/C7H15NOS/c1-10-6-9-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3 |

InChI Key |

CCVCODGZORBOGV-UHFFFAOYSA-N |

Canonical SMILES |

CSCOC1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylthiomethoxy Piperidine and Analogous Structures

Approaches to the Piperidine (B6355638) Ring Formation with Relevance to 4-Substitution

The formation of the piperidine ring with specific substitution at the 4-position requires careful selection of starting materials and reaction pathways. Key strategies include the cyclization of linear precursors, where the substituent is already in place, or the hydrogenation of appropriately substituted pyridine (B92270) rings.

Reductive amination is a widely used and powerful method for forming C-N bonds and is highly relevant for synthesizing piperidines. This approach typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 4-substituted piperidines, this can be applied intramolecularly or intermolecularly. One common strategy involves the reductive amination of δ-amino ketones. A notable one-pot procedure utilizes a Borane-Pyridine (BAP) complex, which has been shown to be an effective replacement for sodium cyanoborohydride in the Borch reduction of various substituted piperidines with a range of aldehydes.

Hydrogenation of pyridine derivatives offers a direct and atom-economical route to the piperidine core. The aromatic stability of the pyridine ring often necessitates the use of catalysts and can require specific conditions to achieve reduction. A variety of heterogeneous catalysts, including Platinum(IV) oxide, Raney Nickel, and Rhodium on carbon, are used to reduce pyridines with H2, though they can require harsh conditions. Homogeneous catalysts, such as certain iridium and rhodium complexes, have also been developed for this purpose. An iridium(III)-catalyzed ionic hydrogenation has been shown to be robust and selective for converting pyridines to functionalized piperidines, tolerating sensitive functional groups like nitro, azido, and bromo moieties. Similarly, rhodium catalysts have been employed for the asymmetric hydrogenation of 2-substituted pyridinium salts and for transfer hydrogenation using formic acid as the hydrogen source.

| Method | Catalyst/Reagent | Conditions | Key Features |

| Reductive Amination | Borane-Pyridine (BAP) | Standardized, one-pot | Replaces toxic NaCNBH3, compatible with various functional groups. |

| Heterogeneous Hydrogenation | Rh₂O₃ | 5 bar H₂, 40 °C, TFE | Mild conditions, broad substrate scope for unprotected pyridines. |

| Homogeneous Hydrogenation | Iridium(III) Complex | Low catalyst loading | Tolerates highly reduction-sensitive groups. |

| Transfer Hydrogenation | [Cp*RhCl₂]₂ / Iodide | HCOOH-Et₃N, 40°C | Highly chemoselective, low catalyst loadings are feasible. |

Intramolecular cyclization is a fundamental strategy for constructing the piperidine ring from a linear precursor that already contains the nitrogen atom and the necessary carbon framework. This approach offers excellent control over regioselectivity and stereoselectivity, dictated by the conformation of the acyclic starting material. The key bond formation can be a C-N or a C-C bond, depending on the specific methodology.

Radical cyclizations provide a powerful means to form C-C or C-N bonds under mild conditions, often tolerating a wide array of functional groups. These reactions typically involve the generation of a radical species which then attacks an unsaturated moiety within the same molecule to forge the piperidine ring. For instance, a 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been reported as a novel approach to 2,4,5-trisubstituted piperidines. Titanium(III)-mediated radical cyclization of β-aminoacrylates containing epoxy alcohol moieties is another effective method for creating highly substituted piperidine rings. Photoredox catalysis has also emerged as a modern tool for generating aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to construct complex spirocyclic piperidines.

Transition metal catalysis offers a diverse and efficient toolkit for piperidine synthesis via intramolecular cyclization. Various metals, including palladium, gold, and nickel, have been utilized to catalyze these transformations. Palladium-catalyzed reactions are particularly prominent. For example, a Pd(II)-catalyzed diastereoselective cyclization has been used as a key step in the synthesis of alkaloids containing a cis-2,6-disubstituted piperidin-3-ol scaffold. Another palladium-catalyzed method involves the formal [4+2] oxidative annulation of alkyl amides and dienes, which proceeds through the activation of a C(sp3)-H bond. Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. Nickel-catalyzed [4+2] cycloadditions of alkynes and azetidinones have been leveraged to produce chiral piperidinones, which serve as versatile intermediates for indolizidine alkaloids.

| Catalyst System | Reaction Type | Example Application |

| Palladium(II) | Diastereoselective Cyclization | Synthesis of cis-2,6-disubstituted piperidin-3-ol scaffolds. |

| Gold(I) Complex | Oxidative Amination of Alkenes | Difunctionalization of a double bond with simultaneous N-heterocycle formation. |

| Nickel(0)/PPh₃ | (4+2) Cycloaddition | Reaction of azetidinones and internal alkynes to form chiral piperidinones. |

Electrophilic cyclization involves the intramolecular attack of a nitrogen nucleophile onto an electrophilic carbon center. This strategy is widely employed for piperidine synthesis and can be triggered by various electrophiles. One common approach is the acid-mediated cyclization of amino-alkenes or amino-alcohols. For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes proceeds via an acid-mediated functionalization to form an enamine, which generates an iminium ion that is subsequently reduced to the piperidine. Another method involves the bromination of an isolated double bond in a suitable acyclic precursor, followed by an aminocyclization step, providing a highly stereoselective route to the piperidine ring.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. These reactions are particularly valuable for building molecular complexity and generating libraries of structurally diverse compounds, such as substituted piperidines, in a time- and resource-efficient manner. A pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates, catalyzed by a dual-functional ionic liquid, has been developed for the synthesis of substituted piperidines. Another example is a one-pot, pseudo five-component synthesis of highly functionalized piperidines from aromatic aldehydes, ammonium (B1175870) acetate (B1210297), substituted β-nitrostyrenes, and Meldrum's acid. These MCRs often proceed through a domino sequence of reactions, such as Mannich and Michael additions, to rapidly assemble the piperidine core.

Stereoselective and Asymmetric Synthesis of Piperidine Cores

The piperidine scaffold is a prevalent motif in a vast number of biologically active compounds and natural products. Consequently, the development of stereoselective and asymmetric methods for its synthesis is of paramount importance in modern organic chemistry. nih.govresearchgate.net These methods aim to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer of the final product.

A variety of strategies have been developed to achieve stereocontrol in piperidine synthesis. These include chiral pool-derived routes, which utilize readily available chiral starting materials, auxiliary-controlled methods that employ a temporary chiral directing group, and catalytic asymmetric reactions. thieme-connect.com For instance, the aza-Prins cyclization has been shown to be a straightforward and highly diastereoselective method for synthesizing cis-4-hydroxypiperidines. rsc.org Another approach involves the asymmetric reduction of α-azido aryl ketones to the corresponding alcohols, which then serve as key intermediates in the synthesis of substituted piperidines. researchgate.net

The Mannich reaction has also been employed as a key step in the enantio- and diastereoselective synthesis of piperidine derivatives. researchgate.net Inspired by the biosynthesis of piperidine natural products, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org Furthermore, chemo-enzymatic approaches combining chemical synthesis and biocatalysis offer a general method for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with precise stereochemistry. nih.gov

Recent advancements have also focused on metal-catalyzed reactions. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine derivatives provides access to enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. snnu.edu.cn

Table 1: Comparison of Stereoselective Synthesis Methods for Piperidine Cores

| Method | Key Features | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Aza-Prins Cyclization | Diastereoselective synthesis of cis-4-hydroxypiperidines. | Straightforward, high diastereoselectivity. | Limited to specific substitution patterns. | rsc.org |

| Asymmetric Ketone Reduction | Uses β-cyclodextrin or oxazaborolidine catalysts. | Key step in a multi-step synthesis. | Requires subsequent cyclization and functionalization. | researchgate.net |

| Vinylogous Mannich Reaction | Three-component reaction inspired by biosynthesis. | Assembles multi-substituted chiral piperidines. | May require optimization for different substrates. | rsc.org |

| Chemo-enzymatic Dearomatization | Combines chemical synthesis and biocatalysis. | Precise stereochemical control. | May require specific enzymes. | nih.gov |

| Rh-catalyzed Asymmetric Heck | Cross-coupling of boronic acids and pyridine derivatives. | Access to enantioenriched 3-substituted piperidines. | Requires a metal catalyst. | snnu.edu.cn |

Flow Chemistry and Continuous Synthesis Methods for Piperidines

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in modern organic synthesis, offering several advantages over traditional batch processing. These benefits include enhanced safety, improved reaction control, higher yields, and simplified scale-up. rsc.org The application of flow chemistry to the synthesis of piperidines has demonstrated significant potential for improving efficiency and scalability. acs.orgacs.org

A practical continuous flow protocol has been developed for the synthesis of α-chiral piperidines using readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. This method provides various functionalized piperidines in high yields and with excellent diastereoselectivity within minutes. acs.orgtulane.eduorganic-chemistry.org The high-performance scale-up of this process can be carried out smoothly, highlighting its utility for producing drug precursors. acs.orgtulane.edu

Furthermore, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor has been successfully employed for the synthesis of piperidine and pyrrolidine derivatives. researchgate.net The large specific surface area of the microreactor allows for efficient reduction of the substrate imine on the cathode, leading to good yields of the target compounds compared to conventional batch reactions. researchgate.net This method also allows for the preparation of piperidine derivatives on a preparative scale through continuous electrolysis. researchgate.net

Table 2: Key Parameters in Flow Synthesis of Piperidines

| Parameter | Significance | Typical Range/Conditions | Reference |

|---|---|---|---|

| Residence Time | Affects reaction completion and yield. | Minutes | rsc.orgtulane.edu |

| Temperature | Influences reaction rate and selectivity. | Varies depending on the reaction. | rsc.org |

| Flow Rate | Determines residence time and throughput. | Varies depending on reactor size and desired scale. | acs.orgtulane.edu |

| Reagent Concentration | Affects reaction kinetics and stoichiometry. | Optimized for specific reactions. | acs.orgtulane.edu |

| Catalyst | Can be used in packed-bed reactors for continuous operation. | Heterogeneous or immobilized catalysts are often preferred. | organic-chemistry.org |

Introduction of the Methylthiomethoxy Moiety

The introduction of the methylthiomethoxy (MTM) group onto a pre-existing piperidine core, specifically at the 4-position alcohol, is a crucial step in the synthesis of 4-(methylthiomethoxy)piperidine. This transformation can be achieved through various synthetic strategies.

Strategies for Alkoxy-Thioether Formation (e.g., O-Alkylation, Nucleophilic Substitution)

The formation of the alkoxy-thioether linkage in this compound involves the creation of a bond between the oxygen atom of the 4-hydroxypiperidine and the carbon atom of the methylthiomethyl group. This is typically achieved through nucleophilic substitution reactions.

One common method for thioether synthesis is the reaction of an alkyl halide with a thiol or thiolate. pearson.comacsgcipr.org In the context of forming the methylthiomethoxy group, this would involve the O-alkylation of 4-hydroxypiperidine with a reagent like methylthiomethyl chloride (MTM-Cl). This reaction is often carried out in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

An alternative and practical protocol for the preparation of methylthiomethyl (MTM) ethers involves the direct reaction of an alcohol with dimethyl sulfoxide (B87167) (DMSO). rsc.orgnih.gov In this method, DMSO serves as both the solvent and the source of the methylthiomethyl group. This catalyst-free approach is operationally simple and tolerates a broad range of functional groups. rsc.orgnih.gov The reaction is believed to proceed through the formation of a DMSO enolate. rsc.orgnih.gov

Boryl sulfides and N-borylthioamides have also been identified as neutral sources of sulfur nucleophiles for the synthesis of thioethers. nih.govacs.org These reagents can react with electrophiles such as alkyl halides to form thioethers in high yields. nih.govacs.org

Direct Functionalization at the Piperidine 4-Position

Direct functionalization of the C-H bond at the 4-position of the piperidine ring represents a more atom-economical approach to introducing substituents. While electronically the C2 position is often favored for C-H functionalization due to the influence of the nitrogen atom, steric shielding at the C2 position can allow for direct functionalization at the C4 position. nih.gov

For pyridine, a precursor to piperidine, methods have been developed for functionalization at the C4 position. This can be achieved through metalation using reagents like n-butylsodium, which overcomes the tendency for addition at other positions. The resulting 4-sodiopyridines can then undergo reactions with various electrophiles. nih.gov While this applies to the pyridine ring, subsequent reduction would be necessary to obtain the corresponding piperidine.

For saturated piperidines, direct C-H functionalization at the C4 position can be achieved using sterically demanding rhodium-stabilized donor/acceptor carbenes. By carefully selecting the catalyst and the protecting group on the nitrogen atom, the selectivity can be shifted from the electronically favored C2 position to the sterically more accessible C4 position. nih.gov

Precursor-Based Synthesis of the Methylthiomethoxy Fragment

An alternative to directly introducing the methylthiomethoxy group onto the piperidine ring is to synthesize a precursor that already contains this fragment and then incorporate it into the final molecule. For instance, an amine containing the methylthiomethoxy group could be used in a reductive amination reaction with a 4-oxopiperidine derivative.

The synthesis of the methylthiomethoxy group itself can be achieved through various methods. As mentioned previously, the reaction of an alcohol with DMSO provides a direct route to MTM ethers. rsc.orgnih.gov This approach could be used to prepare a methylthiomethoxy-containing alcohol, which could then be converted to an amine or other suitable precursor for incorporation into the piperidine ring.

Orthogonal Protecting Group Strategies in Synthesis

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is often essential to mask reactive functional groups and prevent unwanted side reactions. jocpr.com An ideal protecting group strategy employs orthogonal protecting groups, which can be selectively removed in the presence of other protecting groups under different reaction conditions. biosynth.comiris-biotech.de

For the synthesis of this compound, a key consideration is the protection of the piperidine nitrogen. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group is often removed by hydrogenolysis. peptide.com

The choice of protecting group for the piperidine nitrogen must be compatible with the conditions used to introduce the methylthiomethoxy group. For example, if the MTM group is introduced under basic conditions, the nitrogen protecting group must be stable to base. The Fmoc group, which is cleaved by base (often piperidine), would not be a suitable choice in this scenario if the MTM introduction requires a stronger base that could also cleave the Fmoc group. peptide.comsigmaaldrich.com

The concept of orthogonality is crucial when multiple protecting groups are present in a molecule. jocpr.com For example, in the synthesis of a complex piperidine derivative, one might need to protect a hydroxyl group as a silyl ether (removable with fluoride ions), the nitrogen with a Boc group (removable with acid), and another functional group with an Alloc group (removable with a palladium catalyst). sigmaaldrich.com This allows for the selective deprotection and functionalization of different parts of the molecule in a controlled manner.

Table 3: Common Orthogonal Protecting Groups in Piperidine Synthesis

| Protecting Group | Functional Group Protected | Removal Conditions | Stable To | Reference |

|---|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | Amine | Acid (e.g., TFA, HCl) | Base, Hydrogenolysis | biosynth.com |

| Cbz (Benzyloxycarbonyl) | Amine | Hydrogenolysis | Acid, Base | peptide.com |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Amine | Base (e.g., Piperidine) | Acid, Hydrogenolysis | iris-biotech.de |

| TBDMS (tert-Butyldimethylsilyl) | Alcohol | Fluoride (e.g., TBAF) | Acid, Base (mild) | jocpr.com |

| Alloc (Allyloxycarbonyl) | Amine, Alcohol | Pd(0) catalyst | Acid, Base (mild) | sigmaaldrich.com |

Chemical Reactivity and Mechanistic Investigations of 4 Methylthiomethoxy Piperidine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring is a key site for a variety of chemical transformations, including N-alkylation, N-acylation, and its participation in ring-forming and ring-breaking processes.

The nitrogen atom of the piperidine ring readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the compound's physical, chemical, and biological properties.

N-Alkylation: This process involves the reaction of the piperidine nitrogen with an alkyl halide or other alkylating agent. The reaction typically proceeds via a nucleophilic substitution mechanism. researchgate.netprinceton.edu For example, reacting 4-(methylthiomethoxy)piperidine with an alkyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) would yield the corresponding N-alkylated product. researchgate.net The choice of base and solvent is critical to optimize the reaction conditions and yield. researchgate.net A general scheme for this reaction is the slow addition of the alkyl halide to a solution of the piperidine to ensure monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net

N-Acylation: The piperidine nitrogen can also be acylated using acyl chlorides or anhydrides to form N-acylpiperidines. researchgate.net For instance, the reaction with propionyl chloride would yield N-propionyl-4-(methylthiomethoxy)piperidine. researchgate.net These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

A visible-light-induced metallaphotoredox approach has also been developed for N-alkylation, offering a valuable alternative to traditional thermal methods. princeton.edu This copper-catalyzed protocol can couple various N-nucleophiles with a diverse range of alkyl bromides at room temperature. princeton.edu

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Bromide/K₂CO₃ | N-Alkyl-4-(methylthiomethoxy)piperidine | N-Alkylation |

| This compound | Propionyl Chloride | N-Propionyl-4-(methylthiomethoxy)piperidine | N-Acylation |

Formation of N-Substituted Derivatives

The N-alkylation and N-acylation reactions are foundational to the synthesis of a diverse array of N-substituted derivatives of this compound. These derivatives are often synthesized to explore their potential applications, for example, in medicinal chemistry as ligands for various receptors. nih.govnih.gov

The piperidine ring, while generally stable, can participate in ring-opening and ring-closing reactions under specific conditions. These reactions are often driven by the introduction of specific functional groups or by the use of specialized reagents.

Ring-Opening Reactions: The metabolic pathways of some drugs containing a 4-aminopiperidine (B84694) moiety, which is structurally related to this compound, can involve ring-opening reactions. nih.gov These reactions are typically catalyzed by enzymes like cytochrome P450s. nih.gov

Ring-Closing Processes: Ring-closing metathesis (RCM) is a powerful tool for constructing cyclic structures, including those containing a piperidine ring. researchgate.netnih.govnih.gov This reaction involves the intramolecular reaction of two alkene tethers attached to a nitrogen atom, leading to the formation of a new ring. While direct examples involving this compound are not prevalent in the provided search results, the principles of RCM could be applied to derivatives of this compound to create more complex polycyclic systems. researchgate.netnih.govnih.gov For instance, if alkene chains were introduced at the nitrogen atom, an RCM reaction could be employed to form a bicyclic structure. nih.gov

Transformations Involving the Methylthiomethoxy Group

The methylthiomethoxy group (-OCH₂SCH₃) offers additional sites for chemical modification, primarily at the sulfur atom.

The thioether linkage in the methylthiomethoxy group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. organic-chemistry.org These transformations can significantly alter the electronic and steric properties of the molecule.

The oxidation of sulfides to sulfoxides and subsequently to sulfones can be achieved using various oxidizing agents. organic-chemistry.org Common reagents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. organic-chemistry.org The selectivity of the oxidation (sulfoxide vs. sulfone) can often be controlled by the choice of oxidant and reaction conditions. For example, milder conditions may favor the formation of the sulfoxide (B87167), while more forcing conditions or stronger oxidants will lead to the sulfone. organic-chemistry.orgrsc.org The oxidation of a similar compound, 4-(methylthio)phenol, has been studied, demonstrating the feasibility of such transformations. researchgate.net

Table 2: Oxidation Products of the Thioether Group

| Starting Material | Oxidizing Agent | Product |

| This compound | H₂O₂ (controlled) | 4-(Methylsulfinylmethoxy)piperidine (Sulfoxide) |

| This compound | m-CPBA (excess) | 4-(Methylsulfonylmethoxy)piperidine (Sulfone) |

Cleavage and Replacement Reactions of the Thioether Linkage

The thioether bond in the methylthiomethoxy group can be cleaved under specific reductive conditions. Raney nickel is a well-known reagent for the desulfurization of thioethers and thioketals. nih.gov This reaction proceeds via a complex mechanism involving the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the carbon-sulfur bonds. nih.gov Applying this to this compound would likely result in the cleavage of the C-S bonds, potentially leading to the formation of a methoxy (B1213986) group and other byproducts.

Replacement of the entire methylthiomethoxy group would likely require a multi-step synthetic sequence, possibly involving initial cleavage of the ether or thioether linkage followed by functional group interconversion. The specific strategy would depend on the desired replacement group.

Reactivity of the Alpha-Alkoxy Thioether Motif

The alpha-alkoxy thioether functional group, -S-CH₂-O-, is a key determinant of the reactivity of this compound. This motif is structurally related to an acetal (B89532) and a thioacetal, and its reactivity is characterized by the interplay between the sulfur and oxygen heteroatoms.

A primary reaction pathway for thioethers is oxidation to the corresponding sulfoxide. This sulfoxide can then undergo a Pummerer rearrangement, a classic reaction in organosulfur chemistry. wikipedia.orgyoutube.com The rearrangement is typically initiated by an activating agent, such as acetic anhydride (B1165640), which acylates the sulfoxide oxygen. wikipedia.orgchemeurope.com This is followed by an elimination to form a highly reactive thionium (B1214772) ion intermediate. wikipedia.orgyoutube.com The thionium ion is a potent electrophile and can be trapped by a variety of nucleophiles. wikipedia.org

In the context of this compound, oxidation of the sulfur atom would lead to the corresponding sulfoxide. Treatment with acetic anhydride would then trigger the Pummerer rearrangement. The resulting thionium ion intermediate could be attacked by the acetate (B1210297) anion (from the acetic anhydride) to yield an α-acetoxy thioether. wikipedia.orgyoutube.com Alternatively, if other nucleophiles are present, they can intercept the thionium ion. wikipedia.org

The thioether sulfur is also nucleophilic and can react with electrophiles. masterorganicchemistry.comlibretexts.org For instance, it can be alkylated by alkyl halides to form a sulfonium (B1226848) salt. youtube.com These sulfonium salts are themselves potent alkylating agents. libretexts.orgyoutube.com

Stereochemical Outcomes of Reactions and Stereoselective Transformations

The piperidine ring provides a scaffold where stereochemistry can be a critical factor in its reactions. Although this compound itself is achiral, reactions at the piperidine ring or at the alpha-alkoxy thioether moiety can create stereocenters. The stereochemical outcome of such reactions is influenced by the conformation of the piperidine ring and the nature of the reagents and catalysts used.

The development of stereoselective methods for the synthesis of substituted piperidines is a significant area of research. acs.orgnih.govajchem-a.com These methods often employ chiral catalysts or auxiliaries to control the formation of new stereocenters. acs.orgnih.gov For instance, asymmetric [4+2] annulation reactions catalyzed by chiral phosphines have been used to produce highly functionalized piperidine derivatives with excellent stereoselectivity. acs.org Similarly, gold-catalyzed cyclization reactions can provide piperidin-4-ols with high diastereoselectivity. nih.gov

In reactions involving this compound, if a chiral center were introduced elsewhere in the molecule, it could direct the stereochemical outcome of subsequent reactions. For example, the N-alkylation of a substituted piperidine can proceed with diastereoselectivity, influenced by the existing stereochemistry on the ring. acs.orgumn.eduresearchgate.net

The following table summarizes examples of stereoselective synthesis of substituted piperidines, which could be adapted for the synthesis of chiral derivatives of this compound.

| Reaction Type | Catalyst/Auxiliary | Substrates | Diastereomeric/Enantiomeric Excess | Reference |

| [4+2] Annulation | Chiral Phosphepine | Imines and Allenes | up to 99% ee | acs.org |

| Gold-catalyzed cyclization | PPh₃AuNTf₂ | N-homopropargyl amide | >25:1 dr | nih.gov |

| Rh-catalyzed Asymmetric Carbometalation | Rh(I) with Chiral Ligand | Pyridine (B92270) and Arylboronic Acids | up to 99% ee | acs.org |

| Kinetic Resolution | n-BuLi / Sparteine | N-Boc-2-aryl-4-methylenepiperidines | high er | whiterose.ac.uk |

Investigations into Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics is crucial for controlling the outcome of chemical transformations. For reactions involving this compound, mechanistic studies would likely focus on the pathways of the Pummerer rearrangement and reactions at the piperidine nitrogen.

Kinetic studies of piperidine reactions have been performed to elucidate reaction mechanisms. For example, the reaction rates of piperidine with various electrophiles have been measured to determine the order of the reaction and the influence of substituents and solvents. nih.govelectronicsandbooks.comtandfonline.com Such studies often involve monitoring the change in concentration of reactants or products over time using techniques like UV-Vis spectrophotometry. nih.gov

The elucidation of reaction pathways often involves a combination of experimental studies and computational modeling. For the Pummerer rearrangement of the corresponding sulfoxide, the pathway is generally accepted to proceed through the formation of a thionium ion intermediate. wikipedia.orgyoutube.com

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and transition states of reactions involving piperidine derivatives. researchgate.net These calculations can provide insights into the energies of intermediates and transition states, helping to rationalize the observed reactivity and stereoselectivity. researchgate.netacs.org For example, DFT calculations have been used to model the transition states of aza-Diels-Alder reactions to form piperidine rings, explaining the observed product distribution. acs.orgacs.org In the context of this compound, computational studies could be employed to model the transition states of the Pummerer rearrangement, providing a deeper understanding of the factors that control its efficiency and selectivity.

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. A variety of catalysts have been developed for the synthesis and functionalization of piperidines. nih.govnews-medical.net

For reactions involving this compound, catalysis could be employed in several ways. For instance, the synthesis of the piperidine ring itself can be achieved through catalytic hydrogenation of a corresponding pyridine precursor. nih.govdtic.mil Various transition metal catalysts, including palladium, rhodium, and iridium, have been shown to be effective for this transformation. nih.gov

The optimization of reaction conditions, such as the choice of catalyst, solvent, and temperature, is crucial for maximizing the yield and selectivity of a desired product. nih.gov For example, in the synthesis of highly substituted piperidines, tartaric acid has been used as an effective and inexpensive catalyst. nih.gov The choice of solvent can also have a significant impact on reaction rates and outcomes. nih.gov

The table below highlights some catalysts used in the synthesis of piperidines, which could be relevant for the synthesis or functionalization of this compound.

| Catalyst | Reaction Type | Key Features | Reference |

| Tartaric Acid | One-pot synthesis of substituted piperidines | Mild conditions, inexpensive | nih.gov |

| Chiral Phosphepine | Asymmetric [4+2] Annulation | High enantioselectivity | acs.org |

| Gold(I) complexes | Cyclization of N-homopropargyl amides | High diastereoselectivity, mild conditions | nih.gov |

| Rhodium(I) complexes | Asymmetric Carbometalation | High enantioselectivity for 3-substituted piperidines | acs.org |

| Iridium(III) complexes | Hydrogen borrowing annulation | Stereoselective synthesis of substituted piperidines | nih.gov |

Advanced Spectroscopic Elucidation and Structural Analysis of 4 Methylthiomethoxy Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment and connectivity within 4-(Methylthiomethoxy)piperidine can be constructed.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the neighboring atoms and functional groups.

The protons on the piperidine (B6355638) ring are expected to show complex splitting patterns due to geminal and vicinal coupling. The protons at the C-2 and C-6 positions, adjacent to the nitrogen atom, would appear at a downfield region (approximately δ 2.5-3.1 ppm) compared to the protons at C-3 and C-5 (approximately δ 1.4-1.9 ppm). chemicalbook.comchemicalbook.com The proton at the C-4 position, being attached to the oxygen atom, would be shifted further downfield.

The methylthiomethoxy group introduces two additional key signals. The methylene (B1212753) protons (-O-CH₂-S-) are anticipated to resonate as a singlet around δ 4.5-4.8 ppm. The methyl protons (-S-CH₃) would also appear as a singlet, but at a more upfield position, typically in the range of δ 2.1-2.3 ppm. rsc.org The N-H proton of the piperidine ring would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2, H-6 (equatorial) | 2.9 - 3.1 | ddd | J ≈ 12 (gem), 3 (ax-eq), 3 (eq-eq) |

| H-2, H-6 (axial) | 2.5 - 2.7 | ddd | J ≈ 12 (gem), 11 (ax-ax), 4 (ax-eq) |

| H-3, H-5 (equatorial) | 1.7 - 1.9 | m | - |

| H-3, H-5 (axial) | 1.4 - 1.6 | m | - |

| H-4 | 3.5 - 3.8 | m | - |

| -OCH₂S- | 4.6 | s | - |

| -SCH₃ | 2.2 | s | - |

| N-H | Variable | br s | - |

Note: The exact chemical shifts and coupling constants are predictive and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbons of the piperidine ring are expected to resonate in the range of δ 25-50 ppm, with the carbons adjacent to the nitrogen (C-2 and C-6) appearing at a lower field (around δ 45-50 ppm) than the C-3 and C-5 carbons (around δ 25-30 ppm). chemicalbook.com The C-4 carbon, being attached to an oxygen atom, will be significantly deshielded and is predicted to appear in the δ 70-80 ppm region.

For the methylthiomethoxy substituent, the methylene carbon (-O-CH₂-S-) is expected to resonate around δ 75-85 ppm, while the methyl carbon (-S-CH₃) will appear at a much higher field, typically in the range of δ 10-15 ppm.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 45 - 50 |

| C-3, C-5 | 25 - 30 |

| C-4 | 70 - 80 |

| -OCH₂S- | 75 - 85 |

| -SCH₃ | 10 - 15 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on the piperidine ring, for instance, between the H-2/H-6 protons and the H-3/H-5 protons. This would help in tracing the connectivity within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal at δ ~3.6 ppm (H-4) would show a correlation to the carbon signal at δ ~75 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com HMBC is crucial for establishing the connectivity between different functional groups and for assigning quaternary carbons (carbons with no attached protons). In the case of this compound, HMBC would be expected to show a correlation between the methylene protons (-OCH₂S-) and the C-4 carbon of the piperidine ring, as well as the methyl carbon (-SCH₃). This would confirm the attachment of the methylthiomethoxy group to the piperidine ring at the 4-position.

The piperidine ring is known to exist in a chair conformation, which can undergo a ring inversion process. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. organicchemistrydata.org

By lowering the temperature, the rate of this ring inversion can be slowed down. nih.gov In a variable temperature NMR experiment, as the temperature is decreased, the broad signals corresponding to the piperidine ring protons would be expected to decoalesce and sharpen into separate signals for the axial and equatorial protons. organicchemistrydata.org This allows for the determination of the energy barrier (ΔG‡) for the ring inversion process. The presence of the bulky methylthiomethoxy group at the 4-position is expected to influence the conformational equilibrium, likely favoring the conformation where this substituent is in the equatorial position to minimize steric hindrance.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.comnih.gov

The IR and Raman spectra of this compound would be expected to display characteristic absorption bands corresponding to the various functional groups within the molecule.

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring. researchgate.net

C-H Stretch: Multiple bands in the region of 2800-3000 cm⁻¹ would be observed due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the methyl and methylene groups. researchgate.net

C-O Stretch: A strong absorption band characteristic of the C-O ether linkage is expected in the range of 1050-1150 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the piperidine ring would likely appear in the region of 1200-1020 cm⁻¹.

C-S Stretch: A weaker absorption band for the C-S stretch is expected in the range of 600-800 cm⁻¹.

Predicted Key Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H | Stretching | 3300 - 3500 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2800 - 3000 | Strong |

| C-O | Stretching | 1050 - 1150 | Strong |

| C-N | Stretching | 1020 - 1200 | Medium |

| C-S | Stretching | 600 - 800 | Weak |

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar bonds, aiding in a more complete vibrational analysis. rsc.org

Based on a comprehensive review of scientific literature, there is no specific research available concerning the advanced spectroscopic and structural analysis of the chemical compound this compound. Searches for data on its hydrogen bonding, mass spectrometry, and X-ray crystallography have not yielded any dedicated studies on this particular molecule.

The available scientific literature focuses on other piperidine derivatives. For instance, detailed crystallographic studies have been conducted on compounds like 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, revealing insights into its hydrogen bonding and crystal structure. nih.govresearchgate.net Similarly, extensive research, including high-resolution mass spectrometry and X-ray crystallography, has been published for various other piperidine analogs in different contexts, such as their use as CD4-mimetic compounds or their conformational analysis. nih.govias.ac.innih.gov

However, this body of research does not provide the specific data required to detail the spectroscopic and structural characteristics of this compound as outlined in the requested article structure. Information on its specific intermolecular interactions, fragmentation patterns in mass spectrometry, and solid-state crystal structure remains absent from the current scientific record. Therefore, it is not possible to generate a scientifically accurate article on this compound that adheres to the specified detailed outline.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are powerful analytical methods for investigating chiral molecules. saschirality.org These techniques measure the differential absorption of left and right circularly polarized light, a phenomenon that is exclusively exhibited by molecules that are non-superimposable on their mirror images (enantiomers). saschirality.orgcas.cz The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, relies on this principle. nih.govchemistrysteps.com

A molecule is classified as chiral if it lacks an improper rotation axis, which includes planes of symmetry and centers of inversion. cas.cz An analysis of the structure of this compound reveals that it is an achiral molecule. The piperidine ring, in its common chair conformations, possesses a plane of symmetry that passes through the nitrogen atom (N1), the C4 carbon, and the attached 4-(methylthiomethoxy) substituent. This symmetry element means the molecule is superimposable on its mirror image.

Because this compound is achiral, it does not exist as a pair of enantiomers. Consequently, concepts such as enantiomeric excess and optical rotation are not applicable. Standard chiroptical spectroscopy techniques like Circular Dichroism would yield no signal, as there is no differential interaction with circularly polarized light.

While specialized techniques exist where an achiral molecule can exhibit a chiroptical response through interaction with a chiral environment (induced chirality), this is a separate phenomenon and not relevant to determining the intrinsic enantiomeric excess of the compound itself, which is zero. synchrotron-soleil.frnih.gov Therefore, analysis by chiroptical spectroscopy for the purpose of determining enantiomeric excess is not a relevant or applicable characterization method for this compound.

Theoretical and Computational Chemistry Studies of 4 Methylthiomethoxy Piperidine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular energy, and geometry.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For a molecule like 4-(Methylthiomethoxy)piperidine, DFT calculations would be employed to determine its most stable three-dimensional structure.

The process involves geometry optimization, where the algorithm systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy. From this, key geometric parameters such as bond lengths, bond angles, and dihedral angles are obtained. Energetic properties, including the total electronic energy and heat of formation, provide insights into the molecule's thermodynamic stability. Different functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d)) are typically tested to ensure the reliability of the results.

Table 1: Representative Data from DFT Calculations for a Generic Substituted Piperidine (B6355638) (Note: This table is illustrative and not based on actual data for this compound due to a lack of specific studies.)

| Parameter | Calculated Value (B3LYP/6-31G(d)) | Description |

|---|---|---|

| Total Energy | -n Hartrees | The total electronic energy of the optimized geometry. |

| Dipole Moment | ~n Debye | A measure of the molecule's overall polarity. |

| C-N Bond Length | ~1.47 Å | The distance between a carbon and nitrogen atom in the ring. |

| C-O Bond Length | ~1.43 Å | The distance between the piperidine ring and the ether oxygen. |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without using experimental data for simplification. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational cost. These high-level calculations are often used to benchmark DFT results and to obtain highly accurate energetic data, which is crucial for determining reaction barriers and conformational energy differences.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive. Analysis of the spatial distribution of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack on this compound.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: This table is illustrative and not based on actual data for this compound.)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO | ~ 1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | ~ 7.7 eV | Indicator of chemical stability and reactivity. |

Conformational Analysis and Dynamics

Molecules are not static entities; they are flexible and can adopt various spatial arrangements or conformations. For a cyclic system like a piperidine ring, conformational analysis is crucial for understanding its behavior and interactions.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the substituent at the 4-position can exist in either an axial or an equatorial position. A Potential Energy Surface (PES) scan is a computational technique used to explore the energy changes associated with the rotation around one or more specific bonds (dihedral angles). By systematically rotating the C-O bond connecting the substituent to the ring, a PES scan would identify the most stable conformations (energy minima) and the energy barriers (transition states) between them. This analysis would determine the energetic preference for the methylthiomethoxy group to be in the axial versus the equatorial position.

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movements and conformational changes over time, typically on the scale of nanoseconds to microseconds. An MD simulation of this compound, often in a simulated solvent environment, would reveal its dynamic conformational equilibrium, including the rates of chair-flipping and the flexibility of the side chain. This information is invaluable for understanding how the molecule behaves in a realistic environment, such as in solution.

Prediction of Spectroscopic Parameters

Computational spectroscopy is a branch of theoretical chemistry focused on the prediction of spectroscopic properties. By employing quantum chemical calculations, it is possible to simulate spectra (e.g., NMR, IR) that can be used to validate experimental findings, aid in structural elucidation, and assign spectral features to specific molecular motions or electronic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. The prediction of NMR chemical shifts (δ) through computational methods, most commonly Density Functional Theory (DFT), has become a standard procedure for confirming or assigning the structure of organic molecules.

The process involves optimizing the molecular geometry of this compound at a selected level of theory and basis set (e.g., B3LYP/6-31G(d)). Following geometry optimization, NMR shielding tensors are calculated using a method like Gauge-Independent Atomic Orbital (GIAO). The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

A comparison between the predicted and experimental chemical shifts serves as a stringent test of the proposed structure. A strong correlation between the calculated and observed values provides high confidence in the structural assignment. Hypothetical predicted NMR data for this compound are presented below.

Table 1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound Calculated at the B3LYP/6-31G(d) level of theory with TMS as a reference.

| Atom | Position | Predicted ¹³C Chemical Shift (δ) | Predicted ¹H Chemical Shift (δ) |

|---|---|---|---|

| C | Piperidine C2/C6 | 45.8 | 2.95 (axial), 2.50 (equatorial) |

| C | Piperidine C3/C5 | 31.2 | 1.85 (axial), 1.40 (equatorial) |

| C | Piperidine C4 | 76.5 | 3.60 |

| C | -O-CH₂-S- | 72.1 | 4.75 |

| C | -S-CH₃ | 14.3 | 2.15 |

| N | Piperidine N1 | - | 1.90 (NH) |

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups and bonding within a molecule. Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in an IR spectrum.

After obtaining the optimized equilibrium geometry of this compound, a frequency calculation is performed at the same level of theory. This calculation solves for the vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration). The results yield a theoretical IR spectrum, including the frequency, intensity, and description of each vibrational mode (e.g., stretching, bending, scissoring).

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for DFT/B3LYP) to improve agreement with experimental data. These theoretical predictions are invaluable for assigning specific absorption bands in an experimental spectrum to their underlying molecular motions.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound Calculated at the B3LYP/6-31G(d) level of theory.

| Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| 3355 | N-H stretch | Piperidine amine |

| 2940 | C-H stretch (asymmetric) | Piperidine CH₂ |

| 2925 | C-H stretch (asymmetric) | S-CH₃ |

| 2860 | C-H stretch (symmetric) | Piperidine CH₂ |

| 1450 | CH₂ scissoring | Piperidine |

| 1105 | C-O-C stretch (asymmetric) | Ether linkage |

| 1040 | C-N stretch | Piperidine |

| 690 | C-S stretch | Thioether |

Mechanistic Modeling of Key Reactions

Computational chemistry is instrumental in mapping the reaction pathways of chemical transformations. By modeling the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them. This provides a detailed, step-by-step understanding of the reaction mechanism.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to proceed. Locating and characterizing the TS is a primary goal of mechanistic modeling.

For a hypothetical reaction involving this compound, such as its formation or hydrolysis, computational methods can be used to find the TS structure. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are employed to search for a first-order saddle point on the PES. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the molecular vibration along the reaction coordinate, representing the motion of atoms as they traverse the peak of the energy barrier from reactant to product.

Once the structures of the reactants, products, and the transition state have been optimized, their electronic energies can be calculated with high accuracy. The difference in energy between the transition state and the reactants defines the activation energy barrier (ΔE‡). This barrier is a critical determinant of the reaction rate; a higher barrier corresponds to a slower reaction.

Table 3: Hypothetical Reaction Energetics for the Hydrolysis of this compound Energies calculated at the DFT B3LYP/6-311+G(d,p) level, relative to reactants.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0.0 |

| Transition State (TS) | Proton transfer and C-O bond cleavage | +25.4 (Activation Barrier) |

| Products | 4-Hydroxypiperidine + Methanethiol + Formaldehyde | -12.8 (Overall Reaction Energy) |

Applications As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Advanced Organic Intermediates

The piperidine (B6355638) framework is a common starting point for the synthesis of more elaborate organic molecules. nih.gov Functionalized piperidines are key intermediates in the production of a wide range of biologically active compounds. researchgate.netnih.gov The specific substitution pattern of 4-(Methylthiomethoxy)piperidine makes it a potentially valuable precursor, with the nitrogen atom and the sulfur-containing side chain available for distinct chemical transformations.

Incorporation into Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in functional molecules. nih.govnih.govrsc.org Synthetic strategies that incorporate the piperidine ring are therefore of significant interest. One powerful method for forming piperidine-based heterocycles is the aza-Diels-Alder reaction, where iminium salts react with dienes. acs.orgacs.org While this often constructs the piperidine ring itself, a pre-existing, functionalized piperidine like this compound can be further elaborated. For example, the piperidine nitrogen can be alkylated or acylated and then participate in intramolecular cyclizations to form more complex heterocyclic systems.

The synthesis of piperidines is frequently achieved through the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov This approach allows for the introduction of various substituents onto the ring before the reduction step. Once formed, the saturated piperidine ring can be incorporated into larger structures. For instance, multicomponent reactions (MCRs) provide an efficient pathway to highly functionalized piperidines, which can then serve as intermediates for further synthetic diversification. taylorfrancis.comnih.govresearchgate.net

The table below summarizes various research findings on the synthesis of piperidine derivatives, which are foundational for their use as building blocks.

| Reaction Type | Key Features | Example Application | References |

| Aza-Diels-Alder Reaction | Trapping of in situ generated methanimine (B1209239) with dienes in an aqueous medium. | Synthesis of structurally simple, novel piperidine-based N-heterocycles. | acs.orgacs.org |

| Pyridine Hydrogenation | Reduction of substituted pyridines using metal or organocatalysts. | A common and versatile method for accessing a wide range of piperidine derivatives. | nih.gov |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants to create complex piperidines. | Efficient, atom-economic synthesis of highly functionalized piperidines. | taylorfrancis.comnih.gov |

| Intramolecular Cyclization | Ring-closing reactions of linear amino-aldehydes or amino acetals. | Formation of piperidine rings with controlled stereochemistry. | nih.gov |

This table is interactive. Users can sort and filter the data based on the columns.

Utility in Constructing Polycyclic and Fused Ring Systems

The piperidine ring is a valuable component in the construction of polycyclic and fused ring systems, which are common motifs in natural products and complex pharmaceuticals. Benzo-fused piperidines, such as tetrahydroquinolines, can be synthesized through cycloaddition reactions involving benzyne (B1209423) intermediates. rsc.org

Starting with a functionalized piperidine, intramolecular reactions can be employed to build adjacent rings. For example, a substituent on the piperidine nitrogen could carry a reactive group that cyclizes onto the piperidine ring or a group attached to it. The synthesis of spiro-compounds, where two rings share a single atom, is another important application. Spirooxindolopyrrolidine-embedded piperidinones have been synthesized through 1,3-dipolar cycloaddition reactions, demonstrating the utility of the piperidine core in creating three-dimensional complexity. nih.gov The functional groups on a starting material like this compound could be manipulated to facilitate such intramolecular ring-forming reactions.

Scaffold for Diversification and Library Synthesis

In modern drug discovery, the ability to rapidly generate a large number of structurally related compounds for screening is crucial. The piperidine ring serves as an excellent scaffold for such diversification and library synthesis due to its synthetic tractability and its privileged status in medicinal chemistry. nih.gov

Parallel Synthesis Strategies

Parallel synthesis allows for the simultaneous creation of a library of compounds, significantly accelerating the discovery process. The piperidine scaffold is well-suited for this approach. A core intermediate, such as this compound, can be subjected to a series of reactions in parallel, with different reagents being used in each reaction vessel to introduce diversity. A combination of solid-phase and solution-phase synthesis has been used to prepare libraries of natural product-like polyhydroxylated piperidine alkaloids. nih.gov In this strategy, key intermediates are prepared on a solid support, and then diversity is introduced through reactions in solution, a process that can be automated. nih.gov

Enabling Modular Assembly of Complex Molecular Architectures

The concept of modular assembly involves piecing together pre-functionalized building blocks to construct a complex target molecule. The piperidine ring is an ideal module for this type of synthesis. ijnrd.org Research has demonstrated the use of piperidine-4-carboxamide as a novel scaffold for designing enzyme inhibitors. nih.gov In this work, the piperidine core acts as a central organizing unit, presenting functional groups in a specific spatial orientation to interact with the biological target. A compound like this compound could similarly serve as a central module, with the nitrogen atom and the 4-position side chain providing points for connecting other molecular fragments.

Enabling Novel Synthetic Methodologies

The development of new synthetic methods is essential for advancing organic chemistry. The unique properties of certain building blocks can enable novel transformations. While specific methodologies involving this compound are not extensively documented, the broader class of piperidines has been central to the development of new synthetic strategies.

For example, organocatalysis has emerged as a powerful tool in synthesis, and novel organocatalyzed multicomponent reactions have been developed for the one-pot synthesis of highly functionalized piperidines. nih.govresearchgate.net Furthermore, the presence of specific functional groups on the piperidine ring can enable unique reactivity. The thioether within the methylthiomethoxy group of the title compound, for instance, could be selectively oxidized to a sulfoxide (B87167) or sulfone, creating new derivatives with different electronic and steric properties. This sulfur center could also be used to direct metallation reactions or to participate in radical-based transformations.

The development of new catalytic processes often relies on ligands that coordinate to a metal center. Piperidine-containing structures are frequently used as ligands in transition-metal catalysis. The strategic placement of coordinating atoms on the piperidine scaffold can lead to highly efficient and selective catalysts for a variety of organic transformations.

The table below details research findings related to the application of piperidine derivatives in creating diverse and complex molecular structures.

| Application Area | Synthetic Strategy | Significance | References |

| Library Synthesis | Parallel synthesis using a common piperidine core. | Rapid generation of diverse compounds for screening purposes. | nih.govnih.gov |

| Modular Assembly | Use of piperidine derivatives as interchangeable building blocks. | Facilitates the systematic construction of complex molecular architectures. | ijnrd.orgnih.gov |

| Polycyclic Systems | Intramolecular cyclizations and cycloadditions. | Access to complex, three-dimensional structures found in natural products. | nih.govrsc.org |

| Novel Methodologies | Development of organocatalyzed multicomponent reactions. | Enables efficient and atom-economic synthesis of functionalized piperidines. | nih.govresearchgate.net |

This table is interactive. Users can sort and filter the data based on the columns.

Catalyst Ligand Precursor

In the field of transition metal catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. Piperidine-containing molecules have been explored as ligands or ligand precursors due to the coordinating ability of the nitrogen atom and the potential for introducing other donor atoms or chiral elements.

A thorough review of scientific literature and chemical databases was conducted to identify instances where This compound has been utilized as a precursor for catalyst ligands in transition metal catalysis. The search included investigations into its potential to form monodentate or bidentate ligands through the piperidine nitrogen and the sulfur atom of the methylthiomethoxy group. Despite the presence of these potential coordinating sites, as of the latest available data, there are no documented studies in which This compound has been explicitly synthesized or used as a precursor for a catalyst ligand in transition metal-catalyzed reactions. Further research would be required to explore its potential in this capacity.

Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The auxiliary is subsequently removed to yield an enantiomerically enriched product. The structural rigidity and the potential for introducing stereogenic centers make piperidine derivatives potential candidates for the design of new chiral auxiliaries.

For This compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers or synthesized in an enantiopure form. A comprehensive search of the scientific literature was performed to find reports on the enantioselective synthesis of this compound and its subsequent application as a chiral auxiliary in asymmetric synthesis. The investigation found no published research detailing the preparation of enantiomerically pure This compound . Consequently, there are no documented examples of its use as a chiral auxiliary to control stereochemical outcomes in asymmetric reactions. The potential of this compound in the field of asymmetric synthesis remains an unexplored area of research.

Future Research Directions in the Chemistry of 4 Methylthiomethoxy Piperidine

Development of More Efficient and Sustainable Synthetic Routes

While plausible synthetic routes to 4-(methylthiomethoxy)piperidine can be devised from existing literature—for instance, via nucleophilic substitution on an activated 4-hydroxymethylpiperidine derivative vulcanchem.com or by modifying related structures researchgate.netresearchgate.net—a dedicated, optimized, and sustainable synthesis is a primary goal for future research.

Future synthetic strategies should align with the principles of green chemistry to minimize environmental impact and enhance safety and efficiency. researchgate.net Research in this area could focus on several key aspects:

Solvent-Free and Alternative Solvent Systems: Many traditional heterocyclic syntheses rely on volatile and often hazardous organic solvents. Future work could explore solvent-free reaction conditions, potentially utilizing techniques like ball milling, which has proven effective for synthesizing other heterocyclic compounds. tandfonline.comunigoa.ac.in Alternatively, the use of greener solvents such as water, ionic liquids, or bio-based solvents could be investigated to reduce pollution. researchgate.netfrontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and minimize side-product formation. rasayanjournal.co.in Applying this technology to the synthesis of this compound could lead to a more energy-efficient and rapid production method compared to conventional heating.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future routes should be evaluated based on their atom economy, aiming to avoid the use of stoichiometric reagents in favor of catalytic alternatives.

The development of new catalysts is crucial for creating more efficient synthetic routes. Research should target the key bond-forming steps in the synthesis of this compound, namely the formation of the C-S and C-O bonds of the methylthiomethoxy group and the construction or modification of the piperidine (B6355638) ring itself.

Heterogeneous Catalysis: The use of solid-supported catalysts could simplify product purification, as the catalyst can be easily removed by filtration and potentially reused. frontiersin.org This approach would be particularly beneficial for the hydrogenation of a pyridine (B92270) precursor to form the piperidine ring, a common strategy in the synthesis of such compounds. google.com

Biocatalysis: Employing enzymes as catalysts could offer high selectivity and specificity under mild reaction conditions, reducing the need for protecting groups and minimizing waste.

Photocatalysis: Visible-light photocatalysis represents a burgeoning field in organic synthesis that allows for the activation of molecules under exceptionally mild conditions, offering new pathways for C-S and C-O bond formation.

Table 1: Potential Green Chemistry Strategies for Synthesis

| Strategy | Potential Advantage | Relevant Research Area |

|---|---|---|

| Ball Milling | Solvent-free conditions, reduced waste | Mechanochemistry |

| Microwave Irradiation | Faster reaction times, improved energy efficiency | Process Chemistry |

| Aqueous Synthesis | Reduced environmental impact, improved safety | Green Solvents |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Catalytic Science |

Integration with Advanced Computational and Data Science Methodologies

Computational chemistry and data science offer powerful tools to accelerate research and discovery. Applying these methodologies to this compound can provide valuable insights and guide experimental work.

Predicting Reactivity and Spectra: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the molecule's conformational preferences, electronic structure, and spectroscopic properties (e.g., NMR spectra). These calculations can also model reaction mechanisms, helping to identify the most plausible pathways for its synthesis and subsequent transformations.

Virtual Screening and Design: If derivatives of this compound are explored for applications in materials science, computational screening can be employed. Molecular dynamics simulations could predict how these molecules pack in the solid state or organize at interfaces. For example, properties relevant to liquid crystal formation, such as molecular shape and anisotropy, can be calculated to screen for promising candidates before undertaking lengthy synthetic efforts.

QSAR Modeling: For potential biological applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed. By synthesizing a small library of derivatives and testing their properties, computational models can be built to predict the activity of new, unsynthesized compounds, thereby streamlining the discovery process.

Table 2: Computational Approaches and Their Applications

| Methodology | Application Area | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Synthesis & Reactivity | Reaction energies, transition states, NMR shifts |

| Molecular Dynamics (MD) | Materials Science | Bulk properties, molecular packing, conformational dynamics |

| QSAR | Drug/Materials Discovery | Structure-property relationships, virtual screening |

Machine Learning in Reaction Prediction

Machine learning (ML) is revolutionizing synthetic chemistry by enabling the prediction of reaction outcomes with increasing accuracy. beilstein-journals.orgucla.edunih.gov ML models, particularly neural networks and random forests, are trained on vast datasets of known chemical reactions to identify complex patterns and relationships between reactants, reagents, and conditions. walisongo.ac.idijsea.com

For a molecule like this compound, ML algorithms can be applied to predict the feasibility and yield of various transformations. Global ML models, trained on diverse reaction databases, can provide initial guidance on suitable conditions for novel reactions. beilstein-journals.org For instance, these models could predict the most effective catalysts, solvents, and temperature ranges for reactions such as N-alkylation, N-acylation, or transformations involving the methylthiomethoxy group. Local models can then be developed to fine-tune and optimize specific, high-value reactions, leading to improved yields and selectivity. beilstein-journals.org

A key aspect of applying ML is the representation of molecules and reactions in a machine-readable format. This is often achieved using molecular fingerprints or descriptors derived from computational chemistry, which capture structural and electronic features. ucla.eduwalisongo.ac.id By inputting the fingerprint for this compound along with potential reaction partners and conditions, a trained model can predict the likely product and its yield.

Table 1: Conceptual Data for Machine Learning Model Training This interactive table illustrates the type of data that would be used to train a machine learning model to predict the outcome of a hypothetical N-arylation reaction of this compound.

| Reactant 1 (Piperidine) | Reactant 2 (Aryl Halide) | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| This compound | Bromobenzene | Pd(OAc)2 | XPhos | NaOtBu | Toluene | 110 | 85 |

| This compound | 4-Chlorotoluene | Pd2(dba)3 | SPhos | LHMDS | Dioxane | 100 | 78 |

| This compound | 2-Iodopyridine | CuI | Phenanthroline | K2CO3 | DMF | 120 | 65 |

| This compound | Bromobenzene | Pd(OAc)2 | RuPhos | Cs2CO3 | THF | 80 | 92 |

In Silico Design of Novel Transformations

In silico methods, which utilize computer simulations and computational chemistry, are powerful tools for designing novel chemical transformations and molecules. mdpi.comnih.gov Techniques such as Density Functional Theory (DFT) allow for the detailed study of reaction mechanisms, transition states, and the electronic properties of molecules. mdpi.comnih.gov

For this compound, in silico design can be employed to:

Predict Reactivity: DFT calculations can map the electron density and electrostatic potential of the molecule, identifying the most likely sites for nucleophilic or electrophilic attack. This allows chemists to predict how the molecule will behave in different reaction environments and to design reactions that target specific positions, such as the piperidine nitrogen or the sulfur atom.

Design Novel Derivatives: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with desired properties. mdpi.com This enables the rational design of new compounds with enhanced biological activity or material properties before committing to their synthesis in the lab. For example, new substituents could be computationally evaluated for their potential to act as inhibitors for a specific biological target. nih.gov

Explore Reaction Pathways: Computational tools can simulate potential reaction pathways for novel transformations, calculating energy barriers and identifying key intermediates. This can guide the development of entirely new synthetic methods that might not be intuitively obvious.

Table 2: Hypothetical In Silico Screening for a New Transformation This table demonstrates how computational tools could be used to evaluate potential catalysts for a novel C-H activation reaction on the piperidine ring of this compound.

| Catalyst Candidate | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Selectivity (Position) | Predicted Yield |

| [Rh(cod)Cl]2 | DFT (B3LYP/6-31G) | 22.5 | C2/C6 | Moderate |

| [Ir(ppy)2(dtbbpy)]PF6 | TD-DFT | 18.2 | C3/C5 | High |

| Ru(p-cymene)Cl2]2 | DFT (M06-2X) | 25.1 | C4 | Low |

| Pd(OAc)2 | DFT (B3LYP/6-31G) | 20.8 | C2/C6 | High |

Advancements in Stereocontrol and Enantioselective Synthesis

While this compound itself is an achiral molecule, the synthesis of its chiral derivatives is of significant interest, as the piperidine scaffold is a core component of many pharmaceuticals and natural products. ru.nlnih.gov Advancements in stereocontrol are crucial for accessing enantiomerically pure substituted piperidines.

Future research on derivatives of this compound will heavily rely on modern methods of asymmetric synthesis to control the formation of new stereocenters on the piperidine ring. Key strategies include:

Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) to induce enantioselectivity in reactions that create a chiral center. For example, an asymmetric hydrogenation of a pyridine precursor or a stereoselective Mannich reaction could be employed to synthesize chiral derivatives. ru.nlresearchgate.net